molecular formula C30H34F3NO2 B11078141 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

Cat. No.: B11078141
M. Wt: 497.6 g/mol
InChI Key: PZIAQZGKIQRKGK-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound known for its unique structural properties It features an adamantane core, which is a diamondoid structure, and is substituted with a phenyl group containing cyclohexyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Core: This can be achieved through the catalytic hydrogenation of adamantane derivatives.

    Introduction of the Phenyl Group: This step involves the coupling of the adamantane core with a phenyl derivative, which can be facilitated by palladium-catalyzed cross-coupling reactions.

    Substitution with Cyclohexyl and Trifluoromethyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like cyclohexyl bromide and trifluoromethyl iodide.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted phenyladamantane with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can fit into hydrophobic pockets of proteins, while the phenyl and cyclohexyl groups can engage in π-π interactions and hydrophobic interactions, respectively. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the trifluoromethyl group distinguishes This compound from other similar compounds, as it imparts unique chemical properties such as increased lipophilicity and metabolic stability.
  • The combination of the adamantane core with the specific phenyl substitutions makes this compound particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C30H34F3NO2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C30H34F3NO2/c31-30(32,33)24-8-11-27(36-25-9-6-23(7-10-25)22-4-2-1-3-5-22)26(15-24)34-28(35)29-16-19-12-20(17-29)14-21(13-19)18-29/h6-11,15,19-22H,1-5,12-14,16-18H2,(H,34,35)

InChI Key

PZIAQZGKIQRKGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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